N-phenyl-4-(propanoylamino)benzamide
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Overview
Description
N-phenyl-4-(propanoylamino)benzamide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of benzamide, characterized by the presence of a phenyl group and a propanoylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-4-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-phenyl-4-(propanoylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It serves as a molecular probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-phenyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with the cell cycle distribution and induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The compound also exhibits inhibitory activity against histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler derivative lacking the propanoylamino group.
N-(4-piperidin-1-ylsulfonylphenyl)-4-(propanoylamino)benzamide: A compound with additional functional groups that enhance its biological activity.
4-nitro-N-[4-(propanoylamino)phenyl]benzamide: A nitro derivative with distinct chemical properties.
Uniqueness
N-phenyl-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a building block for various therapeutic agents and advanced materials highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-phenyl-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
PRTGMWBSQBPMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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